molecular formula C19H36 B13815426 7-Octadecyne, 2-methyl- CAS No. 35354-38-2

7-Octadecyne, 2-methyl-

Cat. No.: B13815426
CAS No.: 35354-38-2
M. Wt: 264.5 g/mol
InChI Key: WQMKDHREUPHQQE-UHFFFAOYSA-N
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Description

Contextualization within Alkyne Chemistry and Branched Chain Hydrocarbons

Alkynes are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond (C≡C). wikipedia.org This triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, is the functional group that dictates the reactivity of alkynes, making them susceptible to a variety of addition reactions. solubilityofthings.com The general formula for acyclic alkynes with one triple bond is CnH2n-2. solubilityofthings.com Based on the position of this bond, they are classified as either terminal alkynes, where the triple bond is at the end of the carbon chain, or internal alkynes, where it is located within the chain. wikipedia.org 7-Octadecyne, 2-methyl- is an internal alkyne, as the triple bond begins at the seventh carbon atom of its principal eighteen-carbon chain.

The physical properties of alkynes, such as boiling points and solubility, are quite similar to those of their corresponding alkanes and alkenes. solubilityofthings.com They are generally non-polar and insoluble in water but soluble in organic solvents. solubilityofthings.com The reactivity of internal alkynes can differ from terminal alkynes; for instance, terminal alkynes possess an acidic proton attached to the sp-hybridized carbon, a feature absent in internal alkynes. wikipedia.org

The structure of 7-Octadecyne, 2-methyl- is further defined by its nature as a branched-chain hydrocarbon. The IUPAC nomenclature indicates an octadecyne parent chain (18 carbons with a triple bond starting at carbon 7) and a methyl group (CH3) substituent located at the second carbon position. nist.gov This branching can influence the molecule's physical properties and steric interactions in chemical reactions.

Below is a table summarizing the key properties of 7-Octadecyne, 2-methyl-.

PropertyValue
Molecular Formula C19H36
Molecular Weight 264.4891 g/mol
CAS Registry Number 35354-38-2
Classification Internal, Branched-Chain Alkyne
IUPAC Name 2-methyl-7-octadecyne

Data sourced from NIST WebBook. nist.gov

Significance of 7-Octadecyne, 2-methyl- in Specialized Chemical Research

The significance of 7-Octadecyne, 2-methyl- in the scientific community is twofold, stemming from its roles in both chemical synthesis and natural product chemistry.

More recently, research has highlighted the presence of 7-Octadecyne, 2-methyl- as a natural product in a variety of plants. Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it has been identified in the ethyl acetate (B1210297) extracts of several plants known for their use in traditional medicine. researchgate.netresearchgate.net These include:

Dichrostachys cinerea : A plant whose roots are used to treat conditions like rheumatism and renal problems. researchgate.net

Gmelina asiatica : A shrub whose various parts are used in traditional remedies for ailments such as jaundice.

Euphorbia heterophylla : An herb with ethno-botanical uses as an antifungal and antibacterial agent.

Furthermore, metabolomic studies have identified 7-Octadecyne, 2-methyl- in annual ryegrass (Lolium rigidum). acs.orgnih.govnih.gov In a 2024 study profiling different ryegrass cultivars for disease resistance, this compound was detected across samples, pointing to its potential role in the plant's metabolic fingerprint. acs.orgnih.govnih.gov The presence of this alkyne in medicinally and agriculturally important plants suggests it may contribute to their biochemical profiles and potential bioactivities, representing an area for future investigation.

The table below lists some of the natural sources in which 7-Octadecyne, 2-methyl- has been identified.

Natural SourcePart of Plant / ContextAnalytical Method
Dichrostachys cinerea Leaf ExtractGC-MS
Gmelina asiatica Aerial Parts ExtractGC-MS
Euphorbia heterophylla Whole Plant ExtractGC-MS
Lolium rigidum (Annual Ryegrass)InflorescenceDI-SPME-GC-MS

Data compiled from various phytochemical and metabolomic studies. acs.orgnih.govnih.gov

Historical Perspectives on Early Research Efforts

The construction principle for the synthesis described in the 1988 paper involved coupling a C9 component (7-methyl-1-octyne) with a C10 component (1-bromodecane) to form the C19 backbone of 7-Octadecyne, 2-methyl-. cas.cz This was presented as an improvement over previous methods, offering better yields and simplified purification. cas.cz

In contrast, the identification of 7-Octadecyne, 2-methyl- as a natural compound is a much more recent development. The emergence of this finding is largely attributable to the advancement and widespread application of sensitive analytical techniques, particularly GC-MS, in the fields of metabolomics and phytochemistry in the 21st century. Studies identifying it in plant extracts have been published primarily in the 2020s. acs.orgnih.govnih.gov This illustrates a common trajectory for certain chemical compounds: first synthesized and utilized in the laboratory for a specific purpose, and only later discovered to be part of nature's vast chemical inventory.

Properties

IUPAC Name

2-methyloctadec-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-12,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKDHREUPHQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067915
Record name 7-Octadecyne, 2-methyl-
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Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-38-2
Record name 2-Methyl-7-octadecyne
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Record name 7-Octadecyne, 2-methyl-
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Record name 7-Octadecyne, 2-methyl-
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Record name 7-Octadecyne, 2-methyl-
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Advanced Synthetic Methodologies for 7 Octadecyne, 2 Methyl

Development of Stereoselective Synthetic Routes for 7-Octadecyne, 2-methyl-

Stereoselectivity is paramount when synthesizing precursors for biologically active molecules, where specific isomers are often responsible for the desired activity. The development of synthetic routes for 7-Octadecyne, 2-methyl- has focused on controlling the geometry of related alkene products and efficiently constructing the core alkyne structure.

The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.com While 7-Octadecyne, 2-methyl- is an alkyne, the Wittig reaction is crucial for the stereoselective synthesis of its corresponding (Z)-alkene, (Z)-2-methyl-7-octadecene, which can be derived from the alkyne or serve as a related target. mdpi.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org Non-stabilized ylides, typically those where the R group attached to the carbanion is an alkyl group, react rapidly with aldehydes to predominantly form (Z)-alkenes. organic-chemistry.org This selectivity arises from the kinetic control of the reaction, which proceeds through a four-membered cyclic intermediate known as an oxaphosphetane. wikipedia.org

In the context of related pheromone synthesis, a common strategy involves reacting an appropriate phosphonium ylide with an aldehyde to generate the desired (Z)-olefin. For example, a synthetic route proposed by Bestmann et al. utilized the reaction of an isooctyltriphenylphosphonium ylide with undecanal (B90771) to produce (Z)-2-methyl-7-octadecene. mdpi.com This alkene could then be epoxidized to yield disparlure (B1670770). mdpi.com The initial step of forming the phosphonium salt typically involves an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide, such as isoamyl bromide. mdpi.commasterorganicchemistry.com

Table 1: Factors Influencing Stereochemistry in the Wittig Reaction

Factor Description Outcome
Ylide Type Non-stabilized ylides (e.g., R=alkyl) Predominantly (Z)-alkenes organic-chemistry.org
Stabilized ylides (e.g., R=electron-withdrawing group) Predominantly (E)-alkenes organic-chemistry.org
Reaction Conditions Salt-free conditions Favors (Z)-selectivity for non-stabilized ylides wikipedia.org

A direct and effective method for constructing the carbon skeleton of 7-Octadecyne, 2-methyl- is through the alkylation of a smaller terminal alkyne. This nucleophilic substitution reaction involves the deprotonation of a terminal alkyne to form an acetylide anion, which then attacks an alkyl halide. mdpi.comresearchgate.net

A notable advancement in this area is the use of lithium iodide (LiI) to catalyze the reaction, particularly when using less reactive alkyl halides like bromides. mdpi.com Research has shown that while primary alkyl iodides give excellent yields in alkyne alkylations in solvents like THF, corresponding bromides react poorly in the absence of an iodide source. researchgate.net The addition of catalytic lithium iodide facilitates the reaction. mdpi.com

A specific synthesis for 2-Methyl-7-octadecyne involves the reaction of the lithium salt of 1-dodecyne (B1581785) with 1-bromo-5-methylhexane. mdpi.com The process introduces an innovative alkylation step catalyzed by lithium iodide in diglyme (B29089), which enhances the reaction efficiency. mdpi.com The acetylide is first formed by treating 1-dodecyne with n-butyllithium (n-BuLi) at low temperatures. mdpi.com

Table 2: Reagents for Lithium Iodide-Catalyzed Synthesis of 2-Methyl-7-octadecyne mdpi.com

Reagent Role Molar Equivalent
1-Dodecyne Alkyne Precursor 1.0 eq.
n-Butyllithium (n-BuLi) Deprotonating Agent 1.0 eq.
Lithium Iodide (LiI) Catalyst 1.1 eq.
1-Bromo-5-methylhexane Alkylating Agent 1.2 eq.

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to develop processes that are cost-effective, safe, and environmentally friendly. mdpi.com The synthesis of 2-Methyl-7-octadecyne has been approached with these goals in mind. mdpi.com

Novel Precursors and Reagents in the Synthesis of 7-Octadecyne, 2-methyl-

The selection of starting materials is critical to the efficiency of any synthetic route. The synthesis of 2-Methyl-7-octadecyne via alkyne alkylation employs specific precursors to build the 19-carbon framework. mdpi.comnist.gov

The key precursors in the lithium iodide-catalyzed method are a C12 terminal alkyne and a C7 branched alkyl halide. mdpi.com This modular approach allows for the convergent assembly of the target molecule.

Table 3: Key Precursors in the Synthesis of 7-Octadecyne, 2-methyl- mdpi.com

Precursor Chemical Name Role in Synthesis
Alkyne 1-Dodecyne Provides the C1-C12 portion of the final molecule, including the alkyne functional group.

| Alkylating Agent | 1-Bromo-5-methylhexane | Provides the C13-C19 branched isoheptyl portion of the final molecule. |

The use of an improved alkylation step catalyzed by lithium iodide in diglyme represents an innovative application of reagents to drive the reaction to completion efficiently. mdpi.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale-Up

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring the process is scalable. For the synthesis of 2-Methyl-7-octadecyne, specific parameters have been defined to achieve high yields on a laboratory scale. mdpi.com

In the lithium iodide-catalyzed alkylation method, temperature control is critical. mdpi.com The initial deprotonation of 1-dodecyne is performed at a very low temperature (-50 °C), after which the mixture is warmed before the catalyst and alkyl halide are added. The final alkylation is conducted at an elevated temperature (105–110 °C) to ensure the reaction proceeds to completion, which is monitored until the alkyl halide is consumed (approximately 4 hours). mdpi.com This carefully staged temperature profile and controlled stoichiometry are key to the optimization of the synthesis. mdpi.com Subsequent hydrogenation of the alkyne to the (Z)-alkene has been reported to achieve yields of 90%. mdpi.com

Table 4: Optimized Laboratory Conditions for 2-Methyl-7-octadecyne Synthesis mdpi.com

Parameter Condition Purpose
Initial Temperature (Deprotonation) -50 °C Controlled formation of the lithium acetylide.
Catalyst Addition Temperature -10 °C, then warmed to 50 °C Introduction of LiI catalyst.
Alkylation Temperature 105–110 °C To drive the alkylation reaction to completion.
Reaction Time ~4 hours Until consumption of the starting alkyl halide.

| Stoichiometry | 1.1 eq. LiI, 1.2 eq. Alkyl Bromide | Use of slight excess of catalyst and alkylating agent to maximize conversion of the starting alkyne. |

Spectroscopic and Advanced Analytical Characterization of 7 Octadecyne, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-Octadecyne, 2-methyl- (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 7-Octadecyne, 2-methyl-, both ¹H and ¹³C NMR are employed to confirm its unique structure, characterized by a long aliphatic chain, a methyl branch, and an internal alkyne functional group.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 7-Octadecyne, 2-methyl-, the chemical shifts and multiplicities of the proton signals are indicative of their specific electronic environments. mdpi.com The protons on the carbons adjacent to the triple bond (propargylic protons) are expected to resonate at a characteristic chemical shift. The long methylene (B1212753) chain will produce a complex multiplet in the upfield region of the spectrum. The terminal methyl group of the straight-chain portion and the methyl groups of the iso-butyl group at the other end will each have distinct signals.

A study detailing the synthesis of related long-chain alkynes provides expected chemical shifts for similar structures. mdpi.com Based on this, the following assignments for 7-Octadecyne, 2-methyl- can be predicted.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₂-C≡~2.15Triplet
-CH₂- (chain)~1.2-1.6Multiplet
-CH-~1.1-1.2Multiplet
-CH₃ (terminal)~0.89Triplet
-CH(CH₃)₂~0.89Doublet

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, which is a key verification of its structure. The sp-hybridized carbons of the alkyne group are particularly characteristic, resonating in a specific downfield region. libretexts.org The numerous sp³-hybridized carbons of the long aliphatic chain will appear in the upfield region of the spectrum.

A publication on the synthesis of 2-methyl-7-octadecyne provides the following ¹³C NMR data. mdpi.com

Carbon AtomChemical Shift (ppm)
C≡C80.18, 80.1
-CH₂- (chain)38.4, 31.9, 29.6, 29.3 (2C), 29.2 (2C), 28.8, 27.9, 26.6
-CH(CH₃)₂22.5 (2C)
-CH-18.7 (2C)
-CH₃ (terminal)14.0 (2C)

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling and Fragmentation Analysis of 7-Octadecyne, 2-methyl-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is frequently used to identify 7-Octadecyne, 2-methyl- in various natural extracts. scispace.com

The gas chromatogram provides the retention time of the compound, which is characteristic under specific analytical conditions. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺•) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these ions.

The NIST WebBook database contains a mass spectrum for 7-Octadecyne, 2-methyl-, which shows the relative abundance of various fragments. nist.gov The fragmentation of long-chain alkynes is characterized by cleavage at the C-C bonds, particularly at positions alpha and beta to the triple bond, and at branching points. jove.comjove.comwhitman.edu For 7-Octadecyne, 2-methyl-, significant fragmentation is expected around the branched iso-butyl group and the alkyne functionality.

A reported mass spectrum for 2-methyl-7-octadecyne shows the following significant fragments. mdpi.com

m/zRelative Intensity (%)Possible Fragment
264<1[M]⁺
2492.9[M-CH₃]⁺
12353.4[C₉H₁₅]⁺
10961.1[C₈H₁₃]⁺
9591.2[C₇H₁₁]⁺
81100[C₆H₉]⁺
6785.4[C₅H₇]⁺
5562.1[C₄H₇]⁺
4163.1[C₃H₅]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of the characteristic alkyne C≡C triple bond in 7-Octadecyne, 2-methyl-.

Infrared (IR) Spectroscopy:

The IR spectrum of an alkyne is characterized by the absorption of infrared radiation at specific frequencies corresponding to the stretching and bending vibrations of its bonds. For an internal alkyne like 7-Octadecyne, 2-methyl-, the C≡C stretching vibration is expected to appear as a weak to medium band in the region of 2100-2260 cm⁻¹. jove.comorgchemboulder.com The intensity of this absorption is dependent on the symmetry of the alkyne; more symmetric internal alkynes show weaker absorptions. The spectrum will also be dominated by strong C-H stretching absorptions around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 and 1375 cm⁻¹ due to the long aliphatic chain. The NIST WebBook indicates the availability of an IR spectrum for this compound. nist.gov

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. The C≡C stretching vibration of internal alkynes, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the 2100-2250 cm⁻¹ region. nih.govstrath.ac.uk This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne functional group. The symmetric stretching of the C-C bonds in the aliphatic chain will also be Raman active.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio to a very high degree of accuracy. For 7-Octadecyne, 2-methyl-, with a nominal mass of 264, HRMS can distinguish its molecular formula, C19H36, from other possible elemental compositions that may have the same nominal mass. jeolusa.comresearchgate.net

The calculated exact mass of C19H36 is 264.2817. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure this mass with high precision, typically within a few parts per million (ppm), thus confirming the elemental composition and the degree of unsaturation. This technique is invaluable for distinguishing between isomers and for the definitive identification of unknown compounds.

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic and natural compounds like 7-Octadecyne, 2-methyl-. The choice of method depends on the scale of the separation and the properties of the compound.

Gas Chromatography (GC):

Gas chromatography is an excellent method for assessing the purity of volatile compounds like 7-Octadecyne, 2-methyl-. chromatographyonline.com A pure sample should yield a single, sharp peak under optimized GC conditions. The choice of the stationary phase is crucial; non-polar columns are generally suitable for the separation of long-chain hydrocarbons. The temperature program and carrier gas flow rate are optimized to achieve good resolution and peak shape.

High-Performance Liquid Chromatography (HPLC):

For the preparative isolation and purification of 7-Octadecyne, 2-methyl-, High-Performance Liquid Chromatography (HPLC) is a versatile technique. acs.orgmasterorganicchemistry.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of non-polar compounds. researchgate.net The mobile phase composition, typically a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, is adjusted to achieve the desired retention and separation from impurities. Normal-phase HPLC can also be utilized, particularly for separations based on polarity differences. Furthermore, specialized HPLC columns, such as those containing silver ions, can be used to enhance the separation of unsaturated compounds like alkynes based on the interaction of the pi electrons with the silver ions. nih.govgoogle.com

Natural Occurrence and Biosynthetic Investigations of 7 Octadecyne, 2 Methyl

Identification and Distribution in Plant Extracts

7-Octadecyne, 2-methyl- has been reported in various plant families and tissues, indicating a widespread, albeit specific, distribution. Analysis of essential oils and various solvent extracts has confirmed its presence in the following species:

Costus igneus (Insulin Plant): Methanolic extracts of the leaves of Costus igneus have been shown to contain 7-Octadecyne, 2-methyl-. researchgate.netresearchgate.net This finding is part of broader phytochemical screenings of this traditional medicinal plant. researchgate.net

Euphorbia heterophylla (Wild Poinsettia): The ethyl acetate (B1210297) extract of the whole plant of Euphorbia heterophylla has revealed the presence of 7-Octadecyne, 2-methyl- among other biomolecules. int-jecse.net

Gmelina asiatica (Asian Bushbeech): In studies of the aerial parts of Gmelina asiatica, ethyl acetate extracts were found to contain 7-Octadecyne, 2-methyl-. cabidigitallibrary.org

Memecylon umbellatum (Ironwood Tree): GC-MS analysis of ethyl acetate extracts from the aerial parts of Memecylon umbellatum has also identified 7-Octadecyne, 2-methyl-. cabidigitallibrary.org

Coleus parvifolius (Little-leaf Coleus): The essential oil distilled from the leaves of Coleus parvifolius contains 7-Octadecyne, 2-methyl-, with one study reporting it as a notable component at 5.97% of the total oil. researchgate.netpsu.eduresearchgate.net

Dichrostachys cinerea (Sickle Bush): Ethyl acetate extracts of the leaves of Dichrostachys cinerea have been shown to contain this compound. cabidigitallibrary.org

Cranberry Plant Byproducts (Vaccinium macrocarpon): Volatile essential oils extracted from the leaves of several cranberry cultivars have been found to contain 2-methyl-7-octadecyne, with concentrations varying between 0.55% and 4.99%. mdpi.com

Trigonella foenum-graecum (Fenugreek): Ethanolic extracts of fenugreek seeds have also been identified to contain 7-Octadecyne, 2-methyl-. sphinxsai.com

Elucidation of Proposed Biosynthetic Pathways Leading to 7-Octadecyne, 2-methyl- in Biological Systems

The precise biosynthetic pathway of 7-Octadecyne, 2-methyl- has not been fully elucidated in the identified plant species. However, based on the known biosynthesis of fatty acids and alkynes in plants, a plausible pathway can be proposed.

The biosynthesis of fatty acids in plants primarily occurs in the plastids and involves the sequential addition of two-carbon units from acetyl-CoA. The production of an 18-carbon chain, stearic acid, is a common endpoint. The formation of the triple bond in acetylenic fatty acids is generally catalyzed by a specialized type of desaturase enzyme, often a bifunctional acetylenase/desaturase. These enzymes first introduce a double bond and then convert it into a triple bond.

The "2-methyl-" branch in the compound's structure suggests the use of a branched-chain amino acid, such as valine, as a primer unit during the initial stages of fatty acid synthesis, instead of the usual acetyl-CoA. This would result in an iso-branched fatty acid precursor. Subsequent elongation and the action of a specific acetylenase at the 7th carbon position would lead to the formation of 7-Octadecyne, 2-methyl-.

Further research, including isotopic labeling studies and the characterization of the relevant enzymes in these plants, is necessary to confirm this proposed pathway.

Ecological Roles and Significance of 7-Octadecyne, 2-methyl- in Natural Environments

The ecological functions of 7-Octadecyne, 2-methyl- are not yet fully understood, but its presence as a secondary metabolite in various plants suggests it likely plays a role in the plant's interaction with its environment.

As a component of the plant's essential oil and cuticular waxes, it may contribute to the plant's defense against herbivores and pathogens. Long-chain hydrocarbons and their derivatives are known to have antimicrobial and insecticidal properties. For instance, extracts of Coleus parvifolius, which contain a significant amount of 2-methyl-7-octadecyne, have demonstrated potent antimicrobial activity against several gram-positive bacteria. psu.edu Similarly, volatile compounds from cranberry byproducts, including 2-methyl-7-octadecyne, have been investigated for their potential as antibacterial and antifungal agents. mdpi.com

While some long-chain hydrocarbons act as pheromones or their precursors in insects, there is currently no direct evidence to suggest that 7-Octadecyne, 2-methyl- serves as a pheromonal component in the listed plant species or insects associated with them. Its primary role is likely as a defensive plant metabolite.

Comparative Phytochemical Analysis Across Different Plant Species

The occurrence of 7-Octadecyne, 2-methyl- varies significantly across the different plant species in which it has been identified. The following table provides a comparative overview based on available phytochemical studies.

Plant SpeciesFamilyPlant Part AnalyzedExtraction Method/TypeReported Presence of 7-Octadecyne, 2-methyl-Relative Abundance (if reported)
Costus igneusCostaceaeLeavesMethanolic ExtractYes researchgate.netresearchgate.netNot specified
Euphorbia heterophyllaEuphorbiaceaeWhole PlantEthyl Acetate ExtractYes int-jecse.netNot specified
Gmelina asiaticaLamiaceaeAerial PartsEthyl Acetate ExtractYes cabidigitallibrary.orgNot specified
Memecylon umbellatumMelastomataceaeAerial PartsEthyl Acetate ExtractYes cabidigitallibrary.orgNot specified
Coleus parvifoliusLamiaceaeLeavesEssential OilYes researchgate.netpsu.eduresearchgate.net5.97% psu.eduresearchgate.net
Dichrostachys cinereaFabaceaeLeavesEthyl Acetate ExtractYes cabidigitallibrary.orgNot specified
Vaccinium macrocarpon (Cranberry)EricaceaeLeavesEssential OilYes mdpi.com0.55% - 4.99% mdpi.com
Trigonella foenum-graecum (Fenugreek)FabaceaeSeedsEthanolic ExtractYes sphinxsai.com1.97% sphinxsai.com

This comparative analysis highlights that while 7-Octadecyne, 2-methyl- is present in a range of taxonomically diverse plants, its concentration can vary. The compound is found in different plant parts, including leaves, seeds, and aerial portions, and has been identified in both essential oils and solvent extracts. This suggests that its storage and function may differ between species.

Reactivity and Mechanistic Studies of 7 Octadecyne, 2 Methyl

Reactions Involving the Alkyne Moiety of 7-Octadecyne, 2-methyl-

The internal alkyne in 7-Octadecyne, 2-methyl- is a versatile functional group that can undergo several types of transformations.

Alkynes can be hydrogenated to either alkenes or alkanes, depending on the catalyst and reaction conditions. study.comlibretexts.org

Complete Hydrogenation to an Alkane: In the presence of a metal catalyst such as platinum, palladium, or nickel, 7-Octadecyne, 2-methyl- can be fully hydrogenated to form 2-methyloctadecane. quimicaorganica.orglibretexts.org This reaction involves the addition of two equivalents of hydrogen gas across the triple bond. libretexts.org

Partial Hydrogenation to a Cis-Alkene: To obtain the corresponding cis-alkene, (Z)-2-methyl-7-octadecene, a poisoned catalyst is required. study.com Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is commonly used for this purpose. libretexts.org The catalyst's reduced activity prevents over-reduction to the alkane. libretexts.org The reaction proceeds via syn-addition of hydrogen to the alkyne, resulting in the cis stereochemistry. jove.com

Partial Hydrogenation to a Trans-Alkene: The reduction of 7-Octadecyne, 2-methyl- to the trans-alkene, (E)-2-methyl-7-octadecene, can be achieved using a dissolving metal reduction. libretexts.org This is typically carried out with sodium or lithium metal in liquid ammonia. libretexts.org The mechanism involves the formation of a radical anion intermediate. libretexts.org

Table 1: Hydrogenation and Reduction Reactions of 7-Octadecyne, 2-methyl-

Starting Material Reagents and Conditions Major Product
7-Octadecyne, 2-methyl- H₂, Pd/C 2-Methyloctadecane
7-Octadecyne, 2-methyl- H₂, Lindlar's Catalyst (Z)-2-methyl-7-octadecene nist.gov
7-Octadecyne, 2-methyl- Na, NH₃ (l) (E)-2-methyl-7-octadecene

The electron-rich triple bond of 7-Octadecyne, 2-methyl- is susceptible to attack by electrophiles. However, the reactivity is generally lower than that of alkenes due to the greater s-character of the sp-hybridized carbons, which holds the electrons more tightly. libretexts.orglumenlearning.com

Electrophilic Addition of Hydrogen Halides: The addition of hydrogen halides (HX) to internal alkynes like 7-Octadecyne, 2-methyl- is generally not regioselective unless there is a significant electronic difference between the two alkyne carbons. chemistrysteps.com For 7-Octadecyne, 2-methyl-, the two carbons of the triple bond are sterically and electronically similar, which would likely lead to a mixture of two regioisomeric vinyl halides. The addition of a second equivalent of HX would then lead to a mixture of geminal dihalides. libretexts.org

Electrophilic Addition of Halogens: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the triple bond. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition. The addition of one equivalent of the halogen yields a dihaloalkene, and a second equivalent results in a tetrahaloalkane. lumenlearning.com

Hydration: The addition of water to an internal alkyne, typically catalyzed by mercury salts in the presence of acid, is also possible. libretexts.org For an unsymmetrical internal alkyne like 7-Octadecyne, 2-methyl-, this reaction would likely produce a mixture of two isomeric ketones after the initial enol intermediate tautomerizes. libretexts.orgmsu.edu

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly if the alkyne is activated by an electron-withdrawing group. msu.eduacs.orgresearchgate.net For 7-Octadecyne, 2-methyl-, direct nucleophilic attack is unlikely without a suitable catalyst to activate the alkyne. quora.com Transition metal catalysts can facilitate the addition of nucleophiles. nih.gov

Table 2: Electrophilic and Nucleophilic Addition Reactions of 7-Octadecyne, 2-methyl-

Reagent Conditions Expected Product(s)
HBr (1 eq.) - Mixture of (E/Z)-7-bromo-2-methyl-7-octadecene and (E/Z)-8-bromo-2-methyl-7-octadecene
Br₂ (1 eq.) CCl₄ (E)-7,8-dibromo-2-methyl-7-octadecene
H₂O, H₂SO₄ HgSO₄ Mixture of 2-methyl-7-octadecanone and 2-methyl-8-octadecanone

Alkynes are excellent substrates for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. mdpi.com

[3+2] Cycloaddition (Huisgen Cycloaddition): The reaction of an alkyne with an azide (B81097) to form a triazole is a classic example of a 1,3-dipolar cycloaddition. wikipedia.org While the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole. organic-chemistry.orgnih.gov However, CuAAC is most effective with terminal alkynes. ijpsjournal.com For internal alkynes like 7-Octadecyne, 2-methyl-, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce 1,5-disubstituted triazoles. organic-chemistry.orgijpsjournal.com

[2+2] Cycloaddition: The [2+2] cycloaddition of alkynes with other unsaturated compounds can lead to the formation of four-membered rings, such as cyclobutenes. These reactions are often photochemically or metal-catalyzed. acs.org

Table 3: Cycloaddition Reactions of 7-Octadecyne, 2-methyl-

Reaction Type Reagent Catalyst Expected Product
[3+2] Cycloaddition (RuAAC) Benzyl azide Ruthenium catalyst (e.g., Cp*RuCl) 1-Benzyl-4-(1-methylheptyl)-5-pentyl-1H-1,2,3-triazole

Transformations at the Branched Methyl Group

The branched methyl group at the 2-position of 7-Octadecyne, 2-methyl- is part of a saturated alkyl chain and is therefore relatively unreactive. ucalgary.calibretexts.orgopentextbc.calibretexts.org Transformations at this position would typically require harsh conditions, such as those used for free-radical halogenation, which would likely also affect the more reactive alkyne moiety. Selective functionalization of this methyl group in the presence of the alkyne would be a significant synthetic challenge.

Oxidative and Reductive Cleavage Studies

The triple bond of 7-Octadecyne, 2-methyl- can be cleaved under strong oxidizing conditions. libretexts.orgpressbooks.pub

Oxidative Cleavage: Treatment with powerful oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), will cleave the triple bond. openochem.orgjove.comfiveable.me This reaction breaks the alkyne into two carboxylic acids. openochem.orgjove.com For 7-Octadecyne, 2-methyl-, oxidative cleavage would yield hexanoic acid and 2-methylheptanoic acid. youtube.comyoutube.com

There are no common methods for the reductive cleavage of the carbon-carbon triple bond in alkynes.

Table 4: Oxidative Cleavage of 7-Octadecyne, 2-methyl-

Reagents and Conditions Products
1. O₃; 2. H₂O Hexanoic acid and 2-methylheptanoic acid
KMnO₄, heat, H₃O⁺ Hexanoic acid and 2-methylheptanoic acid

Mechanistic Investigations of Selective Functionalization

Electrophilic Addition Mechanism: The electrophilic addition to an alkyne typically proceeds through a vinyl cation intermediate, which is less stable than the corresponding alkyl cation formed during addition to an alkene. chemistrysteps.com This accounts for the generally lower reactivity of alkynes towards electrophiles. ic.ac.uk

Catalytic Hydrogenation Mechanism: Catalytic hydrogenation occurs on the surface of the metal catalyst. The alkyne adsorbs onto the surface, and hydrogen atoms are added sequentially from the same face of the triple bond, leading to the syn-addition observed in the formation of cis-alkenes with Lindlar's catalyst. jove.com

Gold-Catalyzed Hydrofunctionalization: Gold catalysts are known to activate alkynes towards nucleophilic attack. mdpi.comzenodo.org The mechanism often involves the π-coordination of the alkyne to the gold center, which increases its electrophilicity and facilitates the attack of a nucleophile. nih.gov

Transition-Metal-Catalyzed Functionalization: A variety of transition metals can catalyze the functionalization of alkynes. Mechanistic pathways can be diverse, involving steps like oxidative addition, migratory insertion, and reductive elimination, depending on the specific catalyst and reactants. acs.orgnih.gov

Applications of 7 Octadecyne, 2 Methyl in Advanced Organic Synthesis

7-Octadecyne, 2-methyl- as a Chiral or Achiral Building Block in Complex Molecule Synthesis

7-Octadecyne, 2-methyl- is a key precursor in stereoselective synthesis. While the molecule itself is achiral, its derivatives are central to creating chiral molecules with precise three-dimensional arrangements. The synthesis of these chiral structures often involves highly selective catalytic processes. mdpi.com

The primary route involves the stereoselective reduction of the alkyne group in 7-Octadecyne, 2-methyl-. To create the cis (or Z) isomer of the corresponding alkene, (Z)-2-methyl-7-octadecene, a Lindlar catalyst is typically used for hydrogenation. google.com This step is critical because the subsequent reactions to form biologically active compounds depend on the specific geometry of the double bond. For instance, the epoxidation of (Z)-2-methyl-7-octadecene yields the cis-epoxide, a common structural motif in insect pheromones. google.commdpi.com

Alternative synthetic strategies have also been developed to achieve high stereoselectivity. One such method involves a Wittig reaction between an appropriate ylide and undecanal (B90771) to produce (Z)-2-methyl-7-octadecene directly, which is then epoxidized. mdpi.com The ability to control the stereochemistry during the reduction of the alkyne or through other synthetic routes underscores the utility of 7-Octadecyne, 2-methyl- as a foundational building block for complex, stereospecific target molecules. mdpi.commdpi.com

Utilization in the Synthesis of Biologically Active Compounds (e.g., Pheromones)

The most prominent application of 7-Octadecyne, 2-methyl- is as a key intermediate in the synthesis of insect sex pheromones. mdpi.com Its derivative, (Z)-2-methyl-7-octadecene, is a direct precursor to disparlure (B1670770), the sex pheromone of the gypsy moth (Lymantria dispar), and is itself a component of the pheromone blend for other moths, such as the nun moth (Lymantria monacha). mdpi.compnas.orgcsic.es

In the gypsy moth, the biosynthetic pathway to produce disparlure (2-methyl-7R,8S-epoxy-octadecane) starts with the production of the alkene precursor, (Z)-2-methyl-7-octadecene. pnas.orgcsic.es This alkene is then converted into the active epoxide pheromone. pnas.org Synthetic routes developed for pest management and monitoring often mimic this final step. Starting from 7-Octadecyne, 2-methyl-, chemists first perform a stereoselective reduction to obtain (Z)-2-methyl-7-octadecene. google.com This alkene then undergoes an epoxidation reaction, often using a peroxyacid like m-chloroperoxybenzoic acid, to yield racemic disparlure. google.commdpi.com

Research has shown that specific blends of these compounds are crucial for attracting target insect species. For the nun moth (Lymantria monacha), field trials have demonstrated that a blend of (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a 10:10:1 ratio exhibits the highest attraction efficiency. mdpi.com This highlights the role of (Z)-2-methyl-7-octadecene not just as a precursor, but as an active component in a multi-component pheromone signal. mdpi.comresearchgate.net The compound has also been identified in the pheromone glands of other moth species, including Lymantria fumida and Lymantria xylina. researchgate.net

Target SpeciesPheromone Component(s) Derived from 7-Octadecyne, 2-methyl-Role of ComponentReference(s)
Gypsy Moth (Lymantria dispar)(Z)-2-methyl-7-octadecenePrecursor to Disparlure pnas.org, csic.es
Nun Moth (Lymantria monacha)(Z)-2-methyl-7-octadeceneActive Pheromone Blend Component mdpi.com, researchgate.net
Lymantria fumida(Z)-2-methyl-7-octadeceneActive Pheromone Blend Component researchgate.net
Lymantria lucescens(Z)-2-methyl-7-octadeceneIdentified as Pheromone Component researchgate.net

Role in Materials Science and Polymer Chemistry (e.g., Cross-linking Agents)

While the primary documented use of 7-Octadecyne, 2-methyl- is in fine chemical synthesis, particularly for pheromones, its structural motifs suggest potential, though less explored, applications in materials science. ontosight.ai Long-chain unsaturated hydrocarbons can be used to modify surfaces, altering their chemical and physical properties. ontosight.airsc.org For example, related long-chain alkenes like 1-octadecene (B91540) have been used to form self-assembled monolayers on surfaces, providing hydrophobic coatings. rsc.org

Theoretically, the alkyne or alkene functionality of 7-Octadecyne, 2-methyl- or its derivatives could be leveraged for polymerization or as a cross-linking agent. The triple bond of the alkyne could participate in polymerization reactions, and the double bond of its alkene derivative could be used for cross-linking polymer chains, potentially imparting specific thermal or mechanical properties to the resulting material. However, specific research demonstrating the use of 7-Octadecyne, 2-methyl- as a cross-linking agent or in polymer chemistry is not extensively documented in scientific literature. ontosight.ainih.gov

Derivatization for Analytical Probes or Markers in Biochemical Research

In biochemical and chemical ecology research, the accurate identification and quantification of compounds like 7-Octadecyne, 2-methyl- and its derivatives are critical. This often requires derivatization to make the molecules suitable for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS). ijcs.roacs.org While not used as a probe in the sense of a fluorescent tag, its detection serves as a marker for certain biological processes or compositions.

Theoretical and Computational Investigations of 7 Octadecyne, 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like 7-Octadecyne, 2-methyl-. These calculations, often employing methods like Density Functional Theory (DFT), can predict molecular geometries, orbital energies, and thermodynamic stability.

Table 1: Predicted Electronic Properties of 7-Octadecyne, 2-methyl-

PropertyPredicted Value/Description
Molecular FormulaC19H36
Molecular Weight264.5 g/mol researchgate.net
Key Functional GroupsInternal Alkyne, Branched Alkane
HOMO LocalizationPrimarily around the C≡C triple bond
LUMO LocalizationDistributed along the carbon backbone
Dipole MomentExpected to be very low due to the largely non-polar structure

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and predict the dynamic behavior of 7-Octadecyne, 2-methyl-. These simulations model the movement of atoms over time, providing insights into the flexibility of the long hydrocarbon chain and the spatial arrangements it can adopt.

Due to the free rotation around the single bonds, the octadecyne chain is highly flexible. MD simulations would likely show a multitude of conformers in a given environment. The rigidity of the C-C triple bond, however, imposes a linear constraint on the atoms directly involved (C-6 to C-9). The branched methyl group at the 2-position can also restrict local conformational freedom. By analyzing the trajectories from MD simulations, it is possible to identify the most stable, low-energy conformations and understand how the molecule might interact with other molecules or surfaces. This information is crucial for predicting its physical properties and potential reactivity in different environments. For instance, the accessibility of the alkyne group for a chemical reaction can be assessed by analyzing its exposure in different conformations.

Table 2: Conformational and Reactivity Insights from MD Simulations

AspectInsights from MD Simulations
Conformational FlexibilityHigh flexibility of the C18 chain, with numerous possible conformers.
Key Rigid FeatureThe linear geometry of the C-C triple bond and its adjacent carbons.
Influence of Methyl GroupThe 2-methyl group can introduce steric hindrance, affecting local conformations.
Reactivity PredictionThe accessibility of the alkyne's pi-bonds can be evaluated for potential reactions.

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling plays a significant role in investigating the potential reaction mechanisms involving 7-Octadecyne, 2-methyl-. Computational tools can be used to map out the energy landscape of a chemical reaction, identifying the structures of transition states and the energies required to overcome them (activation energies).

For 7-Octadecyne, 2-methyl-, reactions would likely target the alkyne functional group. Examples of such reactions include hydrogenation, halogenation, and hydration. Computational modeling could simulate the approach of a reactant to the alkyne bond, the breaking and forming of bonds, and the formation of the final product. By calculating the energies of the reactants, transition states, and products, the feasibility and kinetics of a proposed reaction can be predicted. For instance, modeling the addition of hydrogen across the triple bond would reveal the stepwise process and the relative energies of the syn- and anti-addition pathways. This level of detail is often difficult to obtain through experimental means alone. The search results indicate that molecular docking, a form of in silico modeling, has been used to study the interaction of various compounds, which is a technique that could be applied to 7-Octadecyne, 2-methyl- to explore its potential biological interactions. d-nb.info

Table 3: Potential Reactions and In Silico Modeling Focus for 7-Octadecyne, 2-methyl-

Reaction TypeFocus of In Silico Modeling
HydrogenationDetermination of transition state structures for syn- and anti-addition.
HalogenationCalculation of activation energies for the addition of halogens like Br2 or Cl2.
HydrationModeling the mechanism of acid-catalyzed hydration to form a ketone.
CycloadditionInvestigating the feasibility and stereoselectivity of reactions like the Diels-Alder reaction.

Application of Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. For 7-Octadecyne, 2-methyl-, DFT calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The predicted IR and Raman spectra would show characteristic peaks corresponding to the vibrations of different functional groups. A prominent feature would be the C≡C stretching vibration, which is typically weak in the IR spectrum of internal alkynes but stronger in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl chain and the methyl group would also be predicted. For NMR spectroscopy, DFT can calculate the chemical shifts of the 1H and 13C nuclei. The 13C NMR spectrum would be particularly informative, with distinct signals for the sp-hybridized carbons of the alkyne group and the sp3-hybridized carbons of the alkyl chain. Comparing these predicted spectra with experimental data, if available, can help to confirm the molecular structure. The search results mention the use of DFT for characterizing compounds and comparing simulated spectra with experimental ones, a practice that would be directly applicable to 7-Octadecyne, 2-methyl-. grafiati.com

Table 4: Predicted Spectroscopic Data for 7-Octadecyne, 2-methyl- using DFT

Spectroscopic TechniquePredicted Key Features
Infrared (IR) SpectroscopyWeak C≡C stretch (~2100-2260 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹)
Raman SpectroscopyStrong C≡C stretch (~2100-2260 cm⁻¹)
¹³C NMR SpectroscopySignals for sp-hybridized carbons (~65-90 ppm), signals for sp³-hybridized carbons (~10-40 ppm)
¹H NMR SpectroscopySignals for protons on the alkyl chain (~0.8-2.2 ppm)

Note: The predicted spectroscopic data are based on typical ranges for the respective functional groups. Precise values would require specific DFT calculations.

Future Research Directions and Unexplored Avenues for 7 Octadecyne, 2 Methyl

Investigation of Novel Catalytic Transformations

The carbon-carbon triple bond in 7-Octadecyne, 2-methyl- is a hub of reactivity, offering numerous possibilities for novel catalytic transformations. snnu.edu.cnchemrxiv.org Future research could focus on several key areas:

Selective Hydrogenation: While the reduction of alkynes to alkanes or alkenes is a standard transformation, developing catalysts for the stereoselective partial hydrogenation of 7-Octadecyne, 2-methyl- to the corresponding (Z)- or (E)-alkene presents a significant challenge. google.com Research into novel catalyst systems, perhaps utilizing transition metals like rhodium or iridium with specifically designed ligands, could provide precise control over the stereochemical outcome. acs.org

Alkyne Metathesis: This powerful carbon-carbon bond-forming reaction could be employed to synthesize novel long-chain and branched molecules from 7-Octadecyne, 2-methyl-. beilstein-journals.orgresearchgate.net Future studies could explore the use of modern molybdenum or tungsten alkylidyne catalysts to facilitate the metathesis of this specific substrate, potentially leading to the creation of unique polymers or complex macrocycles. beilstein-journals.org

Click Chemistry and Functionalization: The alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com Future work could explore the functionalization of 7-Octadecyne, 2-methyl- by reacting it with various azide-containing molecules to create a library of novel triazole-containing compounds with potential applications in materials science or medicinal chemistry.

Hydrofunctionalization Reactions: The addition of various E-H bonds (where E = B, Si, N, S, etc.) across the triple bond can lead to a diverse array of functionalized products. wikipedia.org Investigating novel catalysts for the regioselective and stereoselective hydroboration, hydrosilylation, hydroamination, or hydrothiolation of 7-Octadecyne, 2-methyl- would be a fruitful area of research, providing access to a range of vinylboronates, vinylsilanes, enamines, and vinyl sulfides.

Table 1: Potential Catalytic Transformations for 7-Octadecyne, 2-methyl-
Reaction TypePotential ProductsKey Research Focus
Selective Hydrogenation(Z)-2-methyl-7-octadecene, (E)-2-methyl-7-octadeceneDevelopment of stereoselective catalysts (e.g., Lindlar's catalyst, P-2 nickel). google.com
Alkyne MetathesisNovel long-chain polymers, macrocyclesApplication of modern molybdenum and tungsten alkylidyne catalysts. beilstein-journals.org
Click Chemistry (CuAAC)1,2,3-Triazole derivativesReaction with diverse azide-containing molecules for new materials. mdpi.com
HydrofunctionalizationVinylboronates, vinylsilanes, enamines, vinyl sulfidesDiscovery of regioselective and stereoselective catalysts. wikipedia.org

Exploration of Bio-inspired Synthetic Routes

Nature has evolved sophisticated enzymatic machinery for the synthesis of complex molecules, including those containing alkyne functionalities. nih.govrsc.org Future research into bio-inspired routes for the synthesis of 7-Octadecyne, 2-methyl- could offer more sustainable and efficient alternatives to traditional chemical methods.

One promising avenue is the investigation of fatty acid desaturases and acetylenases. nih.gov These enzymes are known to introduce double and triple bonds into long-chain fatty acids. It may be possible to engineer or discover enzymes that can act on a branched-chain fatty acid precursor to generate the specific structure of 7-Octadecyne, 2-methyl-. Research in this area would involve screening microbial sources for novel enzymatic activities or using protein engineering to modify the substrate specificity of known enzymes. nih.gov

Advanced Analytical Techniques for Trace Detection and Isomer Differentiation

The detection and characterization of 7-Octadecyne, 2-methyl-, particularly at trace levels or in complex mixtures with its isomers, requires sophisticated analytical techniques. Future research should focus on developing and applying advanced methods to overcome these challenges.

Multidimensional Gas Chromatography (GCxGC): Coupled with time-of-flight mass spectrometry (TOF-MS), GCxGC offers superior separation power compared to conventional GC-MS, enabling the resolution of closely related isomers. This technique could be invaluable for differentiating 7-Octadecyne, 2-methyl- from other methyl-octadecynes or positional isomers of the alkyne.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. It could provide an additional dimension of separation to distinguish between isomers of C19H36 that may not be separable by chromatography or mass spectrometry alone.

Spectroscopic Methods: While standard techniques like NMR and IR spectroscopy are useful for structural elucidation, more advanced methods could provide deeper insights. libretexts.org For instance, the application of specialized NMR techniques could help to unambiguously determine the position of the methyl branch and the triple bond.

Table 2: Advanced Analytical Techniques for 7-Octadecyne, 2-methyl-
TechniqueApplicationPotential Advantage
GCxGC-TOFMSIsomer differentiation, trace detection in complex matricesEnhanced separation of closely related compounds.
IMS-MSSeparation of isomers with identical mass-to-charge ratiosDifferentiation based on ion shape and size.
Advanced NMR SpectroscopyUnambiguous structural elucidationPrecise determination of methyl branch and alkyne position. libretexts.org

Untapped Biological Roles and Mechanistic Implications

The biological roles of 7-Octadecyne, 2-methyl- are currently unknown. However, its structure, a long-chain branched hydrocarbon, is reminiscent of certain classes of biologically active molecules, such as insect pheromones. One study has noted its presence in djulis (Chenopodium formosanum) extracts, which exhibited repellent properties against certain insects. researchgate.net

Future research could investigate the potential of 7-Octadecyne, 2-methyl- as a semiochemical. This would involve electrophysiological studies to test its activity on insect antennae and behavioral assays to determine if it elicits attraction or repulsion. Furthermore, its interaction with biological systems at a molecular level is an open question. Studies could explore its effects on cell membranes, its potential as a substrate or inhibitor for enzymes involved in lipid metabolism, or its ability to interact with specific protein targets. nih.gov The use of alkyne-tagged analogs of this compound could be a powerful tool for "click" chemistry-based proteomics and metabolomics studies to identify its cellular binding partners and metabolic fate. nih.govresearchgate.net

Environmental Fate and Degradation Mechanisms in Specific Research Contexts

Understanding the environmental behavior of 7-Octadecyne, 2-methyl- is crucial, especially if it is to be considered for any large-scale application. Due to its long hydrocarbon chain, it is expected to be hydrophobic and have low water solubility, suggesting it would likely partition to soils, sediments, and biota in the environment. solubilityofthings.com

Future research should focus on its biodegradability. researchgate.net Studies could investigate its susceptibility to degradation by microbial communities from various environments, such as soil or aquatic sediments. Identifying the microorganisms and enzymatic pathways responsible for its breakdown would be a key objective. nih.gov For instance, monooxygenase or dioxygenase enzymes could potentially initiate the degradation process by functionalizing the molecule. Additionally, abiotic degradation pathways, such as oxidation by hydroxyl radicals in the atmosphere or water, should also be explored to build a complete picture of its environmental persistence. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.